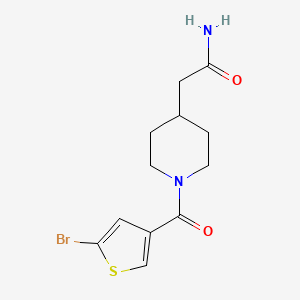

2-(1-(5-Bromothiophene-3-carbonyl)piperidin-4-yl)acetamide

Description

2-(1-(5-Bromothiophene-3-carbonyl)piperidin-4-yl)acetamide is a synthetic small molecule featuring a piperidin-4-ylacetamide core modified at the 1-position by a 5-bromothiophene-3-carbonyl group. Key structural attributes include:

- 5-Bromothiophene-3-carbonyl moiety: Introduces aromaticity (thiophene), halogenation (bromine), and a carbonyl linker. Bromine enhances lipophilicity and may participate in halogen bonding, while the thiophene sulfur could influence electronic properties.

This compound’s design suggests applications in medicinal chemistry, possibly targeting enzymes or receptors sensitive to halogenated heterocycles, such as kinases or G protein-coupled receptors (GPCRs) .

Properties

Molecular Formula |

C12H15BrN2O2S |

|---|---|

Molecular Weight |

331.23 g/mol |

IUPAC Name |

2-[1-(5-bromothiophene-3-carbonyl)piperidin-4-yl]acetamide |

InChI |

InChI=1S/C12H15BrN2O2S/c13-10-6-9(7-18-10)12(17)15-3-1-8(2-4-15)5-11(14)16/h6-8H,1-5H2,(H2,14,16) |

InChI Key |

XBCDPLWDBIUSOW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CC(=O)N)C(=O)C2=CSC(=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(5-Bromothiophene-3-carbonyl)piperidin-4-yl)acetamide typically involves the following steps:

Formation of the Bromothiophene Moiety: The bromothiophene component can be synthesized through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Coupling with Piperidine: The bromothiophene is then coupled with piperidine through a carbonylation reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki-Miyaura coupling.

Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

2-(1-(5-Bromothiophene-3-carbonyl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA

Reduction: LiAlH4, NaBH4

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted thiophenes

Scientific Research Applications

2-(1-(5-Bromothiophene-3-carbonyl)piperidin-4-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and cancer.

Biological Studies: The compound is employed in studies investigating the biological activity of piperidine and thiophene derivatives, including their antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-(1-(5-Bromothiophene-3-carbonyl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.

Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Piperidine-Based Acetamides

describes compounds derived from a quinoline-acetamide scaffold with diverse 1-ylidene substituents on the piperidine ring. Key comparisons:

Key Findings :

- Bromothiophene substitution increases lipophilicity (logP ~3.5 estimated) compared to polar groups like 2-methoxyethyl (logP ~1.8) .

- Halogenated substituents may improve target binding affinity (e.g., kinase inhibition) over non-halogenated analogs .

Fentanyl Analogs ()

Methoxyacetylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-2-methoxyacetamide) shares a piperidine-acetamide backbone but diverges in key regions:

Goxalapladib and Fluorinated Analogs ()

Goxalapladib (CAS-412950-27-7) contains a naphthyridine-acetamide core with fluorinated aryl groups. Comparisons:

Table 1: Comparative Analysis of Piperidine-Based Acetamides

| Compound | Substituent | logP (Estimated) | Target Relevance | Unique Features |

|---|---|---|---|---|

| 2-(1-(5-Bromothiophene-3-carbonyl)piperidin-4-yl)acetamide | Bromothiophene-carbonyl | ~3.5 | Kinases, GPCRs | Halogen bonding, high lipophilicity |

| 1-(2-Methoxyethyl)piperidin-4-yl analog | Methoxyethyl | ~1.8 | Solubility-driven targets | Enhanced aqueous solubility |

| Methoxyacetylfentanyl | Phenylethyl + methoxyacetyl | ~2.9 | Opioid receptors | High CNS penetration |

| Goxalapladib | Trifluoromethyl biphenyl | ~4.2 | Atherosclerosis (phospholipase inhibition) | Fluorination, multi-ring complexity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.